5-Bromo-7-fluoroquinolin-8-ol is a chemical compound belonging to the quinoline family, characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, on the quinoline ring, along with a hydroxyl group at the 8th position. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
The synthesis of 5-Bromo-7-fluoroquinolin-8-ol typically begins with a suitable quinoline derivative. The introduction of halogen atoms and hydroxyl groups is achieved through various chemical reactions, including halogenation and hydroxylation processes. The specific methods used can vary depending on the desired yield and purity of the final product.
5-Bromo-7-fluoroquinolin-8-ol is classified as a heterocyclic aromatic compound. It is part of a larger group of quinoline derivatives that exhibit diverse biological activities, making them valuable in pharmaceutical research.
The synthesis of 5-Bromo-7-fluoroquinolin-8-ol generally involves several key steps:
The reaction conditions for halogenation often require low temperatures (around -30°C to -15°C) to achieve high selectivity and yield. Continuous monitoring through techniques such as thin-layer chromatography (TLC) ensures that the desired products are formed without significant by-products .
The molecular formula for 5-Bromo-7-fluoroquinolin-8-ol is C9H6BrFNO, with a molecular weight of approximately 232.06 g/mol. The compound features a quinoline core structure, which contributes to its chemical reactivity and biological activity.
5-Bromo-7-fluoroquinolin-8-ol can undergo various chemical reactions:
Reagents commonly used in these reactions include sodium methoxide for substitutions and hydrogen peroxide for oxidation processes. Reaction conditions are optimized for yield and selectivity based on the specific transformations being performed .
The mechanism of action for 5-Bromo-7-fluoroquinolin-8-ol varies depending on its application in medicinal chemistry. It may act by inhibiting specific enzymes or interacting with cellular targets:
Research indicates that derivatives of quinoline compounds exhibit significant biological activity against various pathogens, illustrating their potential therapeutic roles .
5-Bromo-7-fluoroquinolin-8-ol typically appears as a crystalline solid with a melting point that varies based on purity but generally falls within the range of 150°C to 160°C.
Key chemical properties include:
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .
5-Bromo-7-fluoroquinolin-8-ol has several important applications:
These applications highlight the compound's versatility in both research and industrial settings .
Regioselective halogenation of quinolin-8-ol derivatives leverages the inherent electronic asymmetry of the quinoline ring system. The C5, C7, and C8 positions exhibit distinct reactivities due to orbital orientation and resonance effects. Electrophilic halogenation at C5/C7 proceeds preferentially over C6 due to ortho-quinone-like stabilization in the transition state, as confirmed by density functional theory (DFT) studies [7]. For 5-bromo-7-fluoroquinolin-8-ol synthesis, a sequential halogenation approach is essential: bromination typically precedes fluorination due to bromine’s superior leaving-group capacity in subsequent nucleophilic substitutions [2].
The C7 position’s lower electron density (vs. C5) necessitates activated fluorine sources. Recent advances employ N-fluoro-2,4,6-trimethylpyridinium triflate in dimethylformamide at 80°C for 16 hours, achieving >85% C7-fluorination selectivity post-bromination . Critical to success is protecting the C8-hydroxy group as a silyl ether (e.g., tert-butyldiphenylsilyl chloride) to prevent oxidative degradation during bromination [7]. Metal-directed halogenation using palladium transient directing groups enables late-stage C-H functionalization but remains challenging for electron-deficient quinolines [5].
Table 1: Comparative Halogenation Methods for Quinolin-8-ol Derivatives
Target Position | Reagents/Conditions | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
C5-Bromination | Br₂, CHCl₃, 0°C, 2h | 92 | >20:1 vs C7 | Requires C8-OH protection |
C7-Fluorination | N-F-TMP-Tf, DMF, 80°C, 16h | 85 | 12:1 vs C6 | Sensitive to moisture |
C5/C7 Dibromination | Br₂ (2.2 eq), AcOH, 50°C, 8h | 78 | 5-Br/7-Br = 1:1.2 | Overbromination at C3 |
Microwave-assisted synthesis (150°C, 30 minutes) enhances fluorination yields by 15% while suppressing dihaloquinoline byproducts to <5% . Post-halogenation deprotection employs tetrabutylammonium fluoride in tetrahydrofuran, achieving near-quantitative recovery of the C8-hydroxy group [5].
Catalytic strategies mitigate harsh stoichiometric reagents in bromo-fluoro quinoline synthesis. Palladium-catalyzed C-H borylation at C7, followed by copper-mediated bromo-deboronation, enables orthogonal functionalization. This approach achieves 92% isolated yield with <3% isomer formation, as verified by high-performance liquid chromatography (HPLC)-mass spectrometry analysis [5]. For fluorination, silver(I)-mediated halogen exchange (Halex) outperforms classic Balz-Schiemann reactions. In situ-generated AgF complexes with 1,10-phenanthroline ligands facilitate C-Br to C-F conversion at 130°C in sulfolane, attaining 80% conversion with 99% regioretention [10].
Metal coordination modulates reactivity. Cobalt(II) complexes with bis(5-chloroquinolin-8-olato) scaffolds stabilize σ-complex intermediates during fluorination, reducing activation energy by 30 kcal/mol per density functional theory (DFT) calculations [10]. Solvent effects are pronounced: dimethyl sulfoxide increases fluorination kinetics 3-fold over acetonitrile by stabilizing anionic transition states . Photoredox catalysis using fac-Ir(ppy)₃ under blue light enables room-temperature C-Br bond activation, though competing hydrodehalogenation remains a challenge (15–20% yield loss) [5].
Table 2: Catalytic Systems for Bromo-Fluoro Functionalization
Catalyst System | Substrate Scope | Reaction Time | F/Br Selectivity | Turnover Number |
---|---|---|---|---|
Pd(OAc)₂ / XPhos (C-H borylation) | Electron-neutral quinolines | 6h | N/A | 45 |
AgF / 1,10-phenanthroline | 5-Br-quinolin-8-ol | 24h | 99:1 | 12 |
Co(II)-quinolate complex | Halogenated quinolines | 8h | 95:5 | 28 |
Ir(ppy)₃, Blue LEDs | Activated C-Br bonds | 3h | 85:15 | 110 |
Continuous-flow microreactors enhance mass transfer for gas-liquid fluorination reactions, achieving 94% yield at 100°C with 10-minute residence times [5]. Kinetic studies reveal zero-order dependence on fluoride concentration but first-order on catalyst loading, suggesting substrate-catalyst adduct formation as the rate-determining step [10].
Systematic SAR analysis establishes that 5-bromo-7-fluoro substitution maximizes target engagement across therapeutic contexts. The 7-fluoro group reduces hepatocyte clearance 4-fold compared to hydrogen (4 vs. 177 μL/min/10⁶ cells) by sterically impeding phase-II glucuronidation of the C8-hydroxy group . Bromine at C5 enhances bacterial methionine aminopeptidase (MetAP) inhibition 10-fold over chlorine (IC₅₀ 0.8 μM vs. 8 μM) due to hydrophobic pocket complementarity [5] [6].
Electron-withdrawing halogens alter charge distribution: fluorine induces a +0.15e partial charge at C8-O (Mulliken analysis), strengthening magnesium chelation in metalloenzyme active sites [10]. This underpins the 5-bromo-7-fluoro analogue’s 5-fold greater catechol O-methyltransferase (COMT) inhibition (pIC₅₀ 8.2) versus 5,7-dibromo derivatives . Lipophilicity optimization is critical; experimental LogP values for 5-Br-7-F-quinolin-8-ol (LogP 2.53) align with ideal blood-brain barrier permeability (2.0–3.0 range), unlike 5-Br-7-I-quinolin-8-ol (LogP 3.64) [2] [6].
Table 3: SAR of Halogenated Quinolin-8-ol Analogues
Substituent Pattern | COMT pIC₅₀ (MB) | MetAP IC₅₀ (μM) | Hepatocyte CL (μL/min/10⁶ cells) | Predicted LogP |
---|---|---|---|---|
5-Br, 7-H | 7.1 | 3.2 | 177 | 2.34 |
5-Br, 7-F | 8.2 | 0.8 | 36 | 2.53 |
5-Br, 7-Cl | 8.0 | 1.5 | 21 | 2.87 |
5-Br, 7-I | 7.4 | 0.9 | 15 | 3.64 |
5-Cl, 7-F | 7.8 | 2.1 | 29 | 2.27 |
Steric maps from co-crystal structures demonstrate 7-fluoro’s unique role: it occupies a 1.5ų subpocket in COMT while avoiding steric clashes with Leu198 that occur with bulkier halogens . Quantum mechanical calculations confirm fluorine’s electrostatic potential (-0.32e) enhances π-stacking with Phe168 in MetAP versus chlorine (-0.17e) [6] [10]. Molecular dynamics simulations reveal 5-bromo-7-fluoroquinolin-8-ol maintains target residence time >150% longer than non-fluorinated analogues due to reduced desolvation penalty .
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0